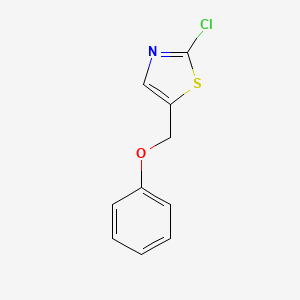

![molecular formula C8H8N2S B2768430 4-Methylbenzo[d]thiazol-6-aMine CAS No. 1805963-53-4](/img/structure/B2768430.png)

4-Methylbenzo[d]thiazol-6-aMine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

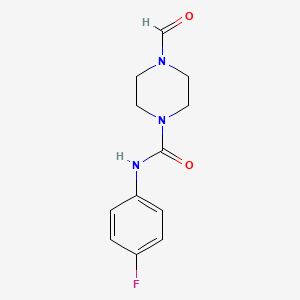

4-Methylbenzo[d]thiazol-6-amine is a chemical compound with the CAS number 1805963-53-4 . It has a molecular weight of 164.23 . The compound is light-red to brown in solid form .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Aplicaciones Científicas De Investigación

Catalysis Applications

One study highlights the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines, using CO2 as the carbon source. These catalysts, which could potentially be related to derivatives of 4-Methylbenzo[d]thiazol-6-amine, offer an environmentally friendly and sustainable method for synthesizing pharmaceuticals and natural products under ambient conditions (Das et al., 2016).

Crystallography and Supramolecular Chemistry

Research on 4-Methylbenzo[d]thiazol-2-amine and its interactions with organic acids has led to the formation of eleven crystalline adducts. These adducts have been extensively studied using X-ray diffraction, FT-IR, and elemental analysis, revealing insights into their structural and supramolecular aspects. The study provides a deep understanding of the charge-assisted N-H⋯O hydrogen bond and other noncovalent interactions, highlighting the compound's potential in designing new molecular architectures (Zhang et al., 2021).

Mecanismo De Acción

Target of Action

4-Methylbenzo[d]thiazol-6-amine, a derivative of thiazole, has been found to interact with several biological targets. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Specifically, thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are major targets in the treatment of Alzheimer’s disease . They also exhibit weak COX-1 inhibitory activity .

Mode of Action

The interaction of this compound with its targets leads to various changes. For instance, thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity . In the context of anti-inflammatory properties, certain derivatives have shown to inhibit COX-1, an enzyme involved in inflammation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. As an inhibitor of AChE and BChE, it impacts the cholinergic pathways in the central nervous system, which are disrupted in Alzheimer’s disease . By inhibiting COX-1, it influences the arachidonic acid pathway, which plays a key role in inflammation .

Pharmacokinetics

Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, thiazole-quinolinium derivatives can alter the morphology of bacterial cells, leading to a more elongated shape compared to untreated cells . In the context of anti-inflammatory activity, certain derivatives have demonstrated inhibition of albumin denaturation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of thiazoles in different solvents could affect the compound’s distribution and bioavailability . .

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)10-4-11-7/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZWBAPRGOCYRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

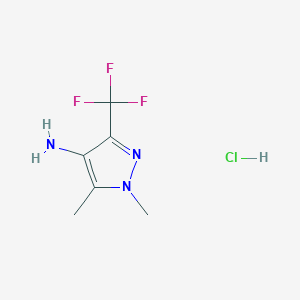

![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)

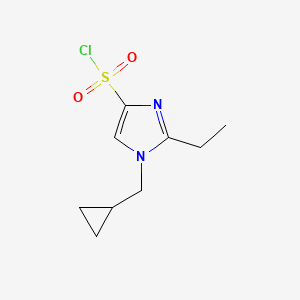

![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)

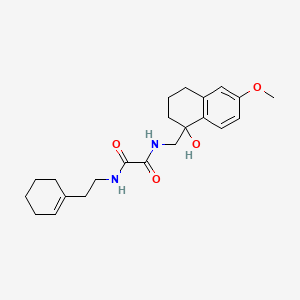

![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)

![4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2768357.png)

![N-tert-butyl-4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carboxamide](/img/structure/B2768363.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]benzenesulfonamide](/img/structure/B2768366.png)

![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)